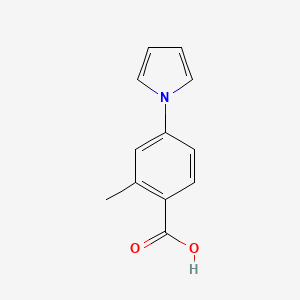

4-(5-ethyl-2H-tetrazol-2-yl)aniline

Overview

Description

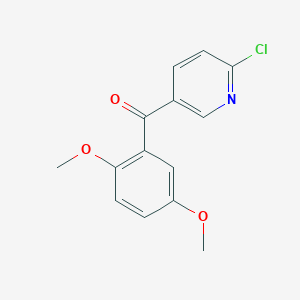

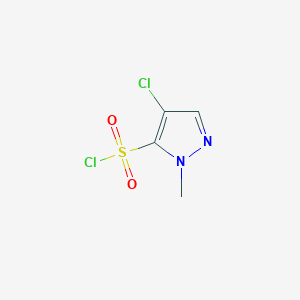

4-(5-ethyl-2H-tetrazol-2-yl)aniline, also known as 4-ethyl-5-tetrazolyl aniline (ETA), is a tetrazole derivative. Tetrazoles are five-membered aromatic heterocyclic compounds that contain four nitrogen atoms in their structure. It is used to prepare dyes and is industrially used in natural gas and refinery process streams . They also find use as additives for lubricating oils, engine fuels, and asphalt .

Synthesis Analysis

A series of 4-[{2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The obtained compounds were screened for their antibacterial, anticancer, and anti-TB activities . In addition, in silico molecular docking studies were carried out on targeted enzymes P38 MAP kinase protein .Molecular Structure Analysis

The molecular formula of this compound is C9H11N5 . It has an average mass of 189.217 Da and a monoisotopic mass of 189.101440 Da .Chemical Reactions Analysis

In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy . Compound 6g had the lowest binding energy of –10.3 kcal/mol and five hydrogen bonds with amino acid residues (ASP168, PHE169, GLU71, PHE169, and SER32) .Scientific Research Applications

Synthesis and Antimicrobial Activity

4-(5-ethyl-2H-tetrazol-2-yl)aniline derivatives have been synthesized through a facile one-pot method. These derivatives exhibit significant antimicrobial activity against various microbial strains and dermatophyte fungi, indicating potential applications in the development of new antimicrobial agents (Banoji et al., 2022).

Novel Photofunctional Polymers

The synthesis of novel amphiphilic copolymers containing azobenzene pendants has been reported. These copolymers exhibit unique properties such as the ability to self-assemble into worm-like aggregates, making them interesting for the design of photofunctional polymers (Wu et al., 2019).

Catalysis in N-Arylated Amines Synthesis

A new catalytic system has been developed for the synthesis of N-arylated amines, demonstrating high efficiency and excellent yields. This catalysis process is significant for the synthesis of important intermediates in organic chemistry (Zheng & Wang, 2019).

Synthesis of Heteroaryl Acetic Acids

The study presents a simple synthesis method for aryloxadiazolylacetic acids, which possess anti-inflammatory and analgesic activities. This method enhances the synthetic utility of tetrazole-based compounds (Janda, 2001).

Thermal Decomposition Studies

Research on phenyl tetrazoles, including this compound derivatives, has provided insights into their thermal decomposition properties, which is crucial for applications in material sciences (Yılmaz et al., 2015).

Photocatalysis and Arylation

Studies on organo photocatalysis using 4CzIPN for the arylation of 2H-indazole derivatives have shown efficient and safe synthetic routes, highlighting potential applications in organic synthesis (Saritha et al., 2021).

Neurodegenerative Disease Therapy

The tetra(ethylene glycol) derivative of benzothiazole aniline has been found to decrease Aβ levels and improve memory, suggesting potential therapeutic benefits in neurodegenerative disease therapy (Megill et al., 2013).

Electrochemical Applications

An electrochemically synthesized novel polymer based on aniline derivatives has shown promising applications in dye-sensitized solar cells, demonstrating enhanced energy conversion efficiency (Shahhosseini et al., 2016).

Isomerization Studies

Research on the isomerization of pyridylcarbenes to phenylnitrene has provided insights into reaction mechanisms, crucial for understanding chemical transformations in synthetic chemistry (Crow et al., 1975).

DNA-binding and Antioxidant Properties

Studies on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives have shown significant DNA-binding properties and antioxidant activities, suggesting applications in medicinal chemistry (Wu et al., 2014).

Properties

IUPAC Name |

4-(5-ethyltetrazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-2-9-11-13-14(12-9)8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLBHJLOJXUFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(N=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201280423 | |

| Record name | 4-(5-Ethyl-2H-tetrazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245772-94-4 | |

| Record name | 4-(5-Ethyl-2H-tetrazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Ethyl-2H-tetrazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)

![5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421551.png)